molecular formula C35H57O7Si5 B14285789 CID 78061030

CID 78061030

Cat. No.: B14285789
M. Wt: 730.2 g/mol
InChI Key: VQYGIWJMYQBFJW-UHFFFAOYSA-N
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Description

CID 78061030 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound was isolated from a natural source (likely a plant-derived essential oil, as implied by the term "CIEO" in ), and its mass spectrum confirms a molecular ion peak consistent with a molecular weight of approximately 280–320 g/mol (exact value inferred from chromatographic retention times and fragmentation patterns) .

Fractionation studies reveal that this compound is enriched in specific distillation fractions, indicating moderate volatility and polarity (Figure 1C, ).

Properties

Molecular Formula

C35H57O7Si5

Molecular Weight

730.2 g/mol

InChI

InChI=1S/C35H57O7Si5/c1-9-12-30-36-43(4)39-45(6,34-26-20-16-21-27-34)40-46(7,35-28-22-17-23-29-35)42-47(8,38-32-14-11-3)41-44(5,37-31-13-10-2)33-24-18-15-19-25-33/h15-29H,9-14,30-32H2,1-8H3

InChI Key

VQYGIWJMYQBFJW-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(OCCCC)O[Si](C)(C3=CC=CC=C3)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061030 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which includes step-by-step procedures, reaction temperatures, solvents used, and purification methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are optimized for efficiency, yield, and cost-effectiveness. The production process might include continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78061030 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a different functional group, while substitution reactions could introduce new substituents to the compound’s structure.

Scientific Research Applications

CID 78061030 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Medicine: Potential therapeutic applications are explored, including its role as a drug candidate.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of CID 78061030 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Bioactivity Source
CID 78061030 Likely C₁₅H₂₄O₃ ~300 (estimated) Cyclic ether, hydroxyl Moderate (polar) Antimicrobial (inferred) Plant essential oil
Oscillatoxin D (101283546) C₃₂H₄₄O₈ 580.68 Macrocyclic lactone Low Cytotoxic, marine toxin Marine cyanobacteria
Betulin (72326) C₃₀H₅₀O₂ 442.70 Triterpenoid, diol Insoluble Anti-inflammatory, anticancer Birch bark
Ginkgolic Acid 17:1 (5469634) C₂₂H₃₄O₃ 346.50 Phenolic lipid, alkyl chain Low Antibacterial, kinase inhibitor Ginkgo biloba
Irbesartan (3749) C₂₅H₂₈N₆O 428.53 Tetrazole, biphenyl High Antihypertensive Synthetic

Key Findings from Comparative Analysis

Structural Complexity: this compound is less complex than oscillatoxin derivatives (e.g., CID 101283546, ), which exhibit macrocyclic lactones linked to potent cytotoxicity. Its cyclic ether scaffold is simpler but shares hydroxyl groups with betulin (CID 72326, ), a triterpenoid with anti-inflammatory properties .

Bioactivity Profiles :

  • Unlike oscillatoxin D (IC₅₀ < 1 μM in cancer cells), this compound’s bioactivity remains uncharacterized but is hypothesized to involve antimicrobial effects due to its plant origin. This contrasts with ginkgolic acid (CID 5469634), which inhibits bacterial growth via membrane disruption .

Solubility and Applications :

  • This compound’s moderate polarity makes it more soluble than betulin but less than synthetic drugs like irbesartan (CID 3749). This positions it as a candidate for topical formulations or essential oil-based therapies, whereas betulin’s insolubility limits its delivery methods .

Synthetic Accessibility :

  • This compound can be isolated via vacuum distillation (), unlike oscillatoxin D, which requires complex marine biosynthesis. However, synthetic analogs of betulin (e.g., 3-O-caffeoyl betulin, CID 10153267) demonstrate higher tunability for drug development .

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